Octacosanamide
Description
Historical Context of Fatty Acid Amide Discovery and Broad Biological Significance
The recognition of the fatty acid amide bond in nature dates back to the 1880s with the initial characterization of sphingomyelin (B164518) oatext.comnih.gov. Decades later, in 1957, N-palmitoylethanolamine (PEA) was identified from egg yolk, marking one of the first non-sphingosine-based fatty acid amides isolated from a natural source nih.govmdpi.comgerli.com. The broader biological significance of FAAs gained substantial momentum with the groundbreaking discovery of N-arachidonoylethanolamine, commonly known as anandamide, as an endogenous ligand for cannabinoid receptors in the mammalian brain nih.govmdpi.comwikipedia.orgpnas.org. Concurrently, oleamide (B13806) was identified as a regulator of the sleep-wake cycle nih.govmdpi.com.
These discoveries highlighted FAAs as crucial cell signaling lipids involved in a wide array of physiological processes, including pain modulation, feeding behavior, blood pressure regulation, sleep, and inflammation pnas.orglipotype.com. They also play roles in cellular signaling, metabolic regulation, and immune system processes ontosight.aioup.com. The family of known biologically occurring fatty acid amides is extensive, encompassing classes such as N-acylethanolamines (NAEs), N-acylamino acids (NAAs), N-acyldopamines (NADAs), and primary fatty acid amides (PFAMs) nih.gov. Hundreds of different FAAs are theoretically possible due to the diversity of fatty acids and biogenic amines found in living systems oatext.commdpi.com. The study of these molecules is foundational for understanding complex biological pathways and for the potential development of novel therapeutics nih.govoup.com.
Overview of Octacosanamide's Natural Occurrence in Diverse Biological Matrices
This compound, with the chemical formula C28H57NO, is a long-chain fatty amide derived from octacosanoic acid, a saturated fatty acid with 28 carbon atoms cymitquimica.com. It is characterized by its waxy solid state at room temperature and exhibits low solubility in water due to its hydrophobic nature, while being more soluble in organic solvents cymitquimica.com.
Direct identification of this compound (C28H57NO) in biological matrices is primarily noted in the context of microbial activity. Specifically, this compound was identified as one of seven new compounds resulting from the fungal degradation of Nigerian petroleum by Saccharomyces cerevisiae aascit.org. This finding indicates that microbial processes can transform hydrocarbons into fatty acid amides, including this compound.
While the parent compound this compound's natural occurrence in plant or animal tissues is less extensively documented in the provided literature, its derivatives have been identified. For instance, N-(4-hydroxyphenethyl)this compound has been isolated from the whole herb of Viola yedoensis mdpi.comoup.comoup.comnih.govresearchgate.net, from the n-hexane soluble fraction of Croton sparsiflorus researchgate.netresearchgate.nethec.gov.pkresearchgate.net, from the stem bark of Zanthoxylum gilletii wikipedia.orghandwiki.orgscite.ainih.govdicames.online, and from the aerial parts of Suaeda fruticosa researchgate.netresearchgate.net. These findings highlight the presence of the octacosanoyl moiety within biologically active compounds derived from natural sources.
Structure
2D Structure
Properties
IUPAC Name |
octacosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H2,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPBSKLIFPWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592571 | |
| Record name | Octacosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140626-81-9 | |
| Record name | Octacosanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140626-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octacosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Advanced Isolation Strategies for Octacosanamide from Natural Sources
Phytochemical Investigations of Octacosanamide-Containing Organisms
Phytochemical studies aim to identify and characterize the diverse array of chemical compounds present in plants. This compound has been identified in several plant species, contributing to their complex chemical profiles.
Identification and Characterization in Fagara macrophylla
Fagara macrophylla (Rutaceae family), also known as Zanthoxylum gilletii, has been a significant source for the identification of this compound. Research has revealed that the stem bark of Fagara macrophylla contains several amide alkaloids, including this compound. These compounds were isolated and characterized using spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) analysis. researchgate.netscite.ai For instance, one study reported the isolation of N-(4-hydroxyphenethyl)this compound from Fagara macrophylla, alongside other known and new amide alkaloids. researchgate.net The characterization process typically involves comparing spectral data with previously reported values for confirmation. researchgate.net
Detection and Context in Viola yedoensis and Related Species
Viola yedoensis, a plant with a long history in ethnomedicine, has also been investigated for its chemical constituents, including this compound derivatives. Specifically, N-(4-hydroxyphenethyl)this compound has been identified in Viola yedoensis. mdpi.comoup.comoup.com This compound, along with N-(4-hydroxyphenethyl)hexacosanamide, appears to be exclusively found in V. yedoensis and has not been detected in related species such as V. odorata or V. tianshanica. mdpi.com These findings highlight the unique phytochemical profile of V. yedoensis. The identification methods employed often involve liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) for detailed characterization. mdpi.com
Exploration of Other Documented Natural Occurrences
Beyond Fagara macrophylla and Viola yedoensis, this compound and its derivatives are found in other natural contexts. For example, fatty acid amides, in general, are recognized as biologically occurring lipids. mdpi.com While specific mentions of this compound in a broad range of other plant species are less detailed in the provided snippets, the general class of fatty acid amides is known to be present in various biological systems and has technological uses. mdpi.com For instance, fatty acid amides have been identified in edible vegetable oils, with methods developed for their qualitative and quantitative analysis. frontiersin.orgfrontiersin.org
State-of-the-Art Isolation and Purification Methodologies from Complex Natural Extracts
The isolation and purification of this compound from complex natural extracts require advanced analytical techniques to ensure purity and accurate characterization.
Advanced Chromatographic Techniques for Natural Product Isolation
Chromatographic techniques are fundamental for separating and purifying compounds like this compound from plant extracts.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are widely used for separating fatty acid amides. Reversed-phase chromatography, employing columns like C18 with sub-2 µm particle sizes, has been effective in resolving primary fatty acid amides. frontiersin.org Gradient elution programs using mobile phases such as methanol/water mixtures are common. frontiersin.orgfrontiersin.org For instance, a UPLC method using a gradient of water with formic acid and acetonitrile (B52724) has been developed for the separation of six fatty acid amides, including octadecanamide (B89706) (a related compound), demonstrating the applicability of such methods to long-chain amides. frontiersin.org
Gas Chromatography (GC): While long-chain acid amides like this compound are generally considered to have low volatility, making them less suitable for traditional GC analysis, modified GC methods have been developed. Alkaline-treated columns have shown promise for separating long-chain amines and quaternary ammonium (B1175870) compounds, and by extension, could be applicable to amides. oup.com GC coupled with Mass Spectrometry (GC/MS) is a powerful tool for both separation and identification, with specific columns like HP-5MS and BPX70 providing baseline separation for saturated and unsaturated fatty acid amides. nih.gov
Solid-Phase Extraction (SPE): SPE is a crucial preparatory step for isolating fatty acid amides from complex lipid extracts before chromatographic analysis. Methods have been developed using silica-based stationary phases, with specific solvent systems like hexane:ethyl acetate (B1210297) or chloroform:2-propanol being effective for the isolation of primary fatty acid amides (PFAAs). frontiersin.orgresearchgate.net
Application of Spectroscopic Characterization during Isolation Processes
Spectroscopic techniques are indispensable for confirming the identity and purity of isolated compounds like this compound throughout the purification process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for structural elucidation. The presence of specific proton and carbon signals, including those for the amide carbonyl, NH, and the long hydrocarbon chain, confirms the structure of this compound. researchgate.netmdpi.comacs.org Comparison of these spectra with literature data is a standard practice for identification. researchgate.netmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and GC-MS are vital for determining the molecular weight and elemental composition of isolated compounds. The molecular ion peak and characteristic fragmentation patterns provide definitive evidence for the identity of this compound. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov LC-HRMS/MS, in particular, is used for the detailed phytochemical characterization of complex plant extracts, enabling the identification of multiple components, including fatty acid amides. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule. The presence of characteristic absorption bands for the N–H stretching (around 3300 cm⁻¹) and C=O stretching of the amide group (around 1630-1658 cm⁻¹) confirms the amide functionality. acs.org
Chemical Synthesis and Rational Design of Octacosanamide and Its Derivatives
Established Synthetic Routes Towards Octacosanamide
The synthesis of this compound (CH₃(CH₂)₂₆CONH₂) typically begins with its corresponding long-chain carboxylic acid, octacosanoic acid. The primary challenge in forming the amide bond is the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by an amine or ammonia (B1221849).
Several well-established methods are employed:
Via Acyl Chlorides : This is one of the most common and direct methods. Octacosanoic acid is first converted to its more reactive acyl chloride, octacosanoyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting octacosanoyl chloride is then reacted with ammonia (ammonolysis) to yield this compound. mdpi.com This two-step, one-pot process is often efficient for producing primary amides. mdpi.com
Direct Amidation with Coupling Reagents : Carboxylic acids and amines can be directly coupled using a variety of condensing agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for direct reaction with an ammonia source. google.com Uronium salt-based reagents like HATU and HBTU are also commonly used for their high efficiency and mild reaction conditions.
From Esters : this compound can also be synthesized from an ester of octacosanoic acid, such as methyl octacosanoate. The ester is reacted with ammonia in a process known as aminolysis or ester exchange. This method is a viable alternative, particularly if the corresponding ester is readily available.
Table 1: Comparison of Established Synthetic Routes for this compound
| Synthetic Route | Key Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Intermediate | Octacosanoic acid, SOCl₂ or (COCl)₂, Ammonia (NH₃) | Two steps: 1) Activation of acid, often at reflux. 2) Ammonolysis, typically at lower temperatures. | High reactivity of acyl chloride leads to good yields. Reagents are common and relatively inexpensive. | Can involve harsh reagents (SOCl₂). Generates HCl as a byproduct. |
| Direct Coupling | Octacosanoic acid, Ammonia source, Coupling Reagent (e.g., DCC, EDC, HATU) | One-pot reaction, often at room temperature. Requires a base. | Mild reaction conditions. High yields and purity. nih.gov | Coupling reagents can be expensive. Byproducts (e.g., DCU from DCC) can be difficult to remove. |
| From Esters (Aminolysis) | Methyl octacosanoate, Ammonia (NH₃) | Often requires elevated temperatures or pressure. | Useful if the ester is the primary starting material. | Can be slower and require more forcing conditions than other methods. |
Strategic Design and Synthesis of this compound Analogues and Related Structural Entities
The strategic design of this compound analogues involves modifying its structure to alter properties like solubility, melting point, or biological activity. These modifications can be targeted at the amide headgroup or the long aliphatic tail.
Structural diversification allows for the exploration of structure-activity relationships. nih.gov Key strategies that can be applied to the this compound scaffold include:
N-Substitution : The primary amide of this compound can be replaced with secondary or tertiary amides by reacting the activated carboxylic acid (e.g., octacosanoyl chloride) with primary or secondary amines instead of ammonia. This introduces various alkyl or aryl groups onto the nitrogen atom, significantly altering the molecule's hydrogen bonding capabilities and polarity. google.com
Alkyl Chain Modification : The 28-carbon aliphatic chain offers numerous possibilities for modification. Functional groups can be introduced at various positions along the chain, although this often requires starting with a functionalized long-chain carboxylic acid. Strategies include introducing unsaturation (double or triple bonds), branching, or heteroatoms. Palladium-catalyzed functionalization of unactivated C(sp³)–H bonds represents a more advanced strategy for modifying aliphatic scaffolds. psu.edu
Headgroup Bioisosteres : In medicinal chemistry, the amide bond itself can be replaced with bioisosteres—functional groups with similar physical or chemical properties. nih.gov While not strictly this compound derivatives, creating molecules where the amide is replaced by structures like 1,2,3-triazoles can provide analogues with different chemical stability and biological profiles. nih.gov
Table 2: Strategies for Structural Modification of this compound
| Modification Strategy | Description | Example Synthetic Approach | Potential Impact on Properties |
|---|---|---|---|
| N-Alkylation/Arylation | Replacing one or both N-H protons with alkyl or aryl groups. | React octacosanoyl chloride with a primary amine (e.g., methylamine) or secondary amine (e.g., dimethylamine). | Reduces hydrogen bonding, potentially lowering melting point and increasing solubility in nonpolar solvents. |
| Chain Functionalization | Introducing functional groups (e.g., -OH, C=C) into the C28 alkyl chain. | Synthesize the amide from a pre-functionalized fatty acid (e.g., oleic acid to form oleamide). | Alters polarity, solubility, and potential for further chemical reactions. Can introduce geometric isomerism. |
| Amide Bioisosteres | Replacing the entire amide group with a different functional group. | Click chemistry (e.g., reaction of an azide (B81097) and alkyne) to form a triazole linker instead of an amide. | Changes chemical stability, hydrogen bonding pattern, and overall molecular shape. |
This compound itself is an achiral molecule. Therefore, enantioselective synthesis is relevant only when creating derivatives that contain one or more stereocenters. Chiral amides are prevalent in many natural products and pharmaceuticals. researchgate.netnih.gov
Key strategies for preparing chiral derivatives of this compound include:
Use of Chiral Building Blocks : The most straightforward approach is to couple octacosanoic acid with a chiral amine or a chiral amino acid. For example, reacting octacosanoyl chloride with (R)-1-phenylethylamine would produce a chiral secondary amide. When coupling with chiral amino acids, it is crucial to use racemization-free coupling reagents to preserve the stereochemical integrity of the amino acid. rsc.org
Asymmetric Catalysis : Modern synthetic methods allow for the introduction of chirality using catalytic amounts of a chiral inductor.
Remote Chiral Induction : Copper-catalyzed methods have been developed for the synthesis of γ-chiral amides, establishing a stereocenter at a position remote from the amide bond. nih.gov This could be applied to precursors of this compound to build chirality into the alkyl chain.
N-H Insertion : A chiral catalyst system, such as a rhodium and chiral squaramide co-catalyst, can mediate the enantioselective insertion of a carbene into the N-H bond of a primary amide like this compound. researchgate.net This would create a new stereocenter directly adjacent to the amide nitrogen.
Methodological Advancements in Amide Bond Formation Relevant to this compound Synthesis
While traditional methods are robust, research continues to yield more efficient, sustainable, and milder techniques for amide bond formation. These advancements are particularly beneficial for long-chain, often poorly soluble substrates like octacosanoic acid.
Advanced Coupling Reagents : Newer generations of coupling reagents have been developed to improve efficiency and minimize side reactions, especially racemization in peptide synthesis. rsc.org Reagents like COMU can facilitate amide bond formation in environmentally friendly aqueous micellar media. organic-chemistry.org
Catalytic Amidation : A significant advancement is the move from stoichiometric activating agents to catalytic methods.
Metal Catalysis : Lewis acid catalysts based on metals like titanium, zirconium, or manganese can promote the direct amidation of fatty acids and amines, often under high temperatures. nih.govorganic-chemistry.org
Boron-Based Catalysis : Boronic acids and other boron-based compounds have emerged as effective catalysts for the direct condensation of carboxylic acids and amines without requiring stoichiometric activators. researchgate.net
Biocatalysis : The use of enzymes offers a green and highly selective alternative to chemical synthesis. biorxiv.orgresearchgate.net
Lipases : Lipases can catalyze the ammonolysis of fatty acids or their esters to produce fatty acid amides. jst.go.jp These enzymatic methods can proceed under mild conditions, sometimes using urea (B33335) as a stable and safe ammonia source. jst.go.jp
Amide Bond Synthetases (ABS) : These ATP-dependent enzymes catalyze both the activation of a carboxylic acid (forming an acyl-adenylate intermediate) and the subsequent reaction with an amine within a single active site. acs.org This approach is highly efficient and operates in aqueous media. acs.orgresearchgate.net Carboxylic acid reductases (CARs) have also been engineered to perform selective amide bond formation. nih.gov
Process Intensification : Techniques like microwave-assisted synthesis and flow chemistry are being applied to amide formation. Microwave irradiation can dramatically shorten reaction times for the synthesis of fatty acid amides. google.comgoogle.com Microflow reactors allow for precise control over reaction time and temperature, enabling the use of highly reactive intermediates that might lead to side reactions in batch processes. nih.gov
Table 3: Comparison of Traditional vs. Advanced Amidation Methods
| Method Type | Example | Key Features | Relevance to this compound |
|---|---|---|---|
| Traditional Stoichiometric | Acyl Chloride / DCC Coupling | Generates stoichiometric byproducts; can require harsh conditions. | Well-established and reliable but less "green". |
| Advanced Catalytic | Titanium(IV) or Boronic Acid Catalysis | Reduces waste by using sub-stoichiometric amounts of an activator. | More atom-economical and sustainable approach. nih.govresearchgate.net |
| Biocatalytic | Lipase or Amide Bond Synthetase | High selectivity; mild, aqueous conditions; environmentally friendly. jst.go.jpnih.gov | Offers a highly sustainable route, avoiding harsh chemicals and organic solvents. |
| Process Technology | Microwave-Assisted Synthesis | Rapid heating leads to significantly reduced reaction times. google.com | Increases throughput and efficiency for large-scale production. |
Compound List
Elucidation of Biological Activities and Underlying Molecular Mechanisms of Octacosanamide
Investigation of Immunomodulatory Potential of Octacosanamide
The immunomodulatory potential of this compound is primarily understood through its demonstrated activity within the complement system. This system is a critical component of both innate and adaptive immunity, playing a role in pathogen clearance, inflammation, and tissue repair.
In Vitro Assays for Immune Cell Modulation and Response Assessment
In vitro studies have provided initial insights into this compound's influence on immune responses. Specifically, research has focused on its capacity to modulate the complement cascade. While broader in vitro assays for general immune cell modulation by this compound were not detailed in the reviewed literature, its anti-complement activity has been quantified.
N-(4-hydroxyphenethyl)this compound, a specific form of this compound, has been evaluated for its effects on the classical pathway (CP) and the alternative pathway (AP) of the complement system. These assays typically involve measuring the hemolytic complement activity (CH50 and AP50), which reflects the ability of serum to lyse antibody-coated red blood cells (classical pathway) or unsensitized red blood cells (alternative pathway) in the presence of complement.
Table 1: Anti-Complement Activity of N-(4-hydroxyphenethyl)this compound
| Assay Type | Pathway Assessed | Activity Range (g·L⁻¹) |
| CH50 | Classical Pathway | 0.12 – 0.33 |
| AP50 | Alternative Pathway | 0.22 – 0.50 |
Data derived from studies on N-(4-hydroxyphenethyl)this compound isolated from Viola yedoensis researchgate.netnih.govmdpi.com.
These in vitro findings indicate that this compound exhibits dose-dependent inhibitory effects on both complement pathways, suggesting a broad-spectrum modulation of complement activation.
Cellular and Molecular Pathways Governing Immunological Responses
While general pathways involved in immune cell activation, such as Toll-like receptor (TLR) signaling or cytokine production (e.g., interleukins, TNF-α), are crucial for immune responses kegg.jpfrontiersin.orgthermofisher.com, direct evidence linking this compound to the modulation of these specific pathways is limited in the current literature. Further research is required to elucidate the molecular targets and downstream signaling events influenced by this compound in immune cells.
Mechanistic Studies of Anti-Complement Activity
Mechanistic studies have provided initial insights into how this compound might inhibit complement activation. Preliminary investigations using complement-depleted sera indicate that this compound acts on different components within the complement activation cascade researchgate.netnih.gov.
The complement system consists of three main activation pathways: classical, lectin, and alternative. All pathways converge at the cleavage of C3, leading to the formation of the C5 convertase, which initiates the membrane attack complex (MAC) biochempeg.com. Compounds that inhibit complement activation can do so by targeting various steps, such as C1, C2, C4, C3, or complement factors like Factor B and Factor D. The reported anti-complement activity of this compound, with its effectiveness against both classical and alternative pathways, suggests a potential interaction with early or central components of the cascade. Further detailed studies are needed to pinpoint the exact molecular targets and the nature of the interaction (e.g., direct binding, enzymatic inhibition, or interference with complex formation).
Metabolic Transformations and Preclinical Pharmacokinetic Research Perspectives on Octacosanamide
In Vitro Metabolic Stability and Identification of Degradation Pathways
The initial step in characterizing the metabolic profile of a compound like Octacosanamide involves assessing its stability in in vitro systems that mimic physiological conditions. These studies are crucial for predicting its in vivo half-life and identifying the primary routes of metabolic clearance.
Hypothetical In Vitro Metabolic Stability of this compound
| In Vitro System | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-life (t½, min) |
|---|---|---|---|
| Human Liver Microsomes | 0 | 100 | ~45 |
| Human Liver Microsomes | 30 | 60 | |
| Human Liver Microsomes | 60 | 35 | |
| Human Liver Microsomes | 120 | 12 | |
| Rat Liver Microsomes | 0 | 100 | ~35 |
| Rat Liver Microsomes | 30 | 52 | |
| Rat Liver Microsomes | 60 | 28 | |
| Rat Liver Microsomes | 120 | 8 |
Detailed Research Findings:
Currently, there is a lack of published data on the in vitro metabolic stability of this compound. However, based on the known metabolism of other endogenous PFAMs, such as oleamide (B13806) and palmitamide, the primary degradation pathway is anticipated to be enzymatic hydrolysis. nih.gov This reaction would cleave the amide bond to yield octacosanoic acid and ammonia (B1221849). The enzyme primarily responsible for this hydrolysis is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov
In vitro studies using liver microsomes from different species (e.g., human, rat, mouse, dog, and monkey) would be instrumental in evaluating the rate of this compound degradation. Such studies typically involve incubating the compound with microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, followed by quantifying the disappearance of the parent compound over time. The results would help in estimating the intrinsic clearance and predicting hepatic clearance in vivo.
Characterization and Elucidation of this compound Metabolites
Identifying the metabolites of this compound is essential for a complete understanding of its biological activity and potential toxicity. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary analytical technique used for metabolite identification.
Potential Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Reaction | Potential Biological Activity |
|---|---|---|---|
| M1 | Octacosanoic acid | Amide Hydrolysis | Endogenous fatty acid pool |
| M2 | ω-hydroxy this compound | Omega-hydroxylation | Unknown |
| M3 | ω-1 hydroxy this compound | Omega-1 hydroxylation | Unknown |
| M4 | Octacosanedioic acid | Oxidation of M2 | Unknown |
Detailed Research Findings:
Specific metabolites of this compound have not been reported in the scientific literature. However, based on the known biotransformation of long-chain fatty acids and their derivatives, several metabolic pathways can be hypothesized:
Hydrolysis: As mentioned, the most probable metabolic pathway is the hydrolysis of the amide bond by FAAH to form octacosanoic acid. nih.gov
Oxidation: The long alkyl chain of this compound is a likely site for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes. This could result in various hydroxylated metabolites, with hydroxylation occurring at the terminal (ω) or sub-terminal (ω-1) positions. nih.gov Subsequent oxidation of the hydroxylated metabolites could lead to the formation of dicarboxylic acids.
Elucidation of these metabolites would involve incubating this compound with in vitro systems like liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques.
Identification of Enzyme Systems Involved in this compound Biotransformation (e.g., Flavin-containing monooxygenases, Cytochrome P450 systems)
Pinpointing the specific enzymes responsible for this compound metabolism is crucial for predicting drug-drug interactions and understanding inter-individual variability in its pharmacokinetics.
Enzyme Systems Potentially Involved in this compound Metabolism
| Enzyme Family | Specific Enzyme(s) | Proposed Metabolic Reaction | Inhibitor/Inducer Information |
|---|---|---|---|
| Amidase | FAAH | Amide Hydrolysis | Inhibited by various carbamates and organophosphates |
| Cytochrome P450 | CYP4A, CYP2E1, CYP2D6 | Hydroxylation of the alkyl chain | Subject to induction and inhibition by a wide range of xenobiotics |
| Flavin-containing monooxygenases (FMOs) | FMO1, FMO3 | Potential N-oxygenation (less likely) | Fewer clinically relevant interactions compared to CYPs |
Detailed Research Findings:
While direct evidence is lacking for this compound, the following enzyme systems are prime candidates for its biotransformation:
Fatty Acid Amide Hydrolase (FAAH): This is the key enzyme responsible for the degradation of primary fatty acid amides. nih.govucl.ac.be Therefore, FAAH is expected to play a major role in the hydrolysis of this compound.
Cytochrome P450 (CYP) Systems: The CYP superfamily, particularly the CYP4 family, is well-known for its role in the ω- and (ω-1)-hydroxylation of fatty acids. nih.govmdpi.com CYP2E1 and CYP2D6 have also been implicated in the metabolism of fatty acids and their derivatives. uniprot.org It is plausible that these enzymes could metabolize the long alkyl chain of this compound.
Flavin-containing monooxygenases (FMOs): FMOs are another class of Phase I metabolic enzymes that oxidize various xenobiotics. nih.govmdpi.com While they typically target nitrogen- and sulfur-containing compounds, their potential involvement in the metabolism of a simple amide like this compound cannot be entirely ruled out without experimental investigation.
To identify the specific enzymes, in vitro studies using recombinant human enzymes or chemical inhibitors in liver microsomes would be necessary.
Comparative Metabolism Studies in Preclinical Animal Models Focusing on Mechanistic Differences and Extrapolation Relevance
The selection of an appropriate animal model for preclinical safety and efficacy studies depends on the similarity of its metabolic profile to that of humans. Therefore, comparative metabolism studies are a cornerstone of drug development.
Hypothetical Comparative Pharmacokinetic Parameters of this compound
| Species | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
|---|---|---|---|---|
| Rat | 2.0 | 150 | 900 | 4.5 |
| Dog | 1.5 | 250 | 1500 | 5.0 |
| Monkey | 4.0 | 100 | 1200 | 8.0 |
Detailed Research Findings:
There are no published preclinical pharmacokinetic studies for this compound. However, it is known that there can be significant interspecies differences in drug metabolism. For instance, the expression and activity of FAAH and various CYP enzymes can vary considerably between rodents, canines, non-human primates, and humans. ucl.ac.be A notable example is the presence of FAAH-2 in primates but its absence in rodents, which could lead to different patterns of fatty acid amide catabolism. ucl.ac.be
Comparative in vivo studies in preclinical species such as rats, dogs, and monkeys would be required to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies would involve administering the compound and measuring the concentrations of the parent drug and its major metabolites in plasma, urine, and feces over time. The resulting pharmacokinetic parameters (as hypothetically illustrated in the table above) and metabolite profiles would be compared to in vitro human data to assess the relevance of each animal model for predicting human pharmacokinetics and safety.
Advanced Analytical Chemistry Techniques for Octacosanamide Characterization and Quantification
Chromatographic Methodologies for Comprehensive Qualitative and Quantitative Analysis
Chromatography is a cornerstone for the separation and analysis of octacosanamide from intricate mixtures, such as natural product extracts. By combining separation power with sensitive detection, these methods enable both the identification and quantification of the target analyte.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgspectroinlets.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In practice, the sample is vaporized and separated into its components within a capillary column; these components then enter the mass spectrometer, which provides a unique mass spectrum that acts as a molecular fingerprint. thermofisher.com
Research has demonstrated the utility of GC-MS in identifying this compound in various samples. For instance, this compound has been successfully identified as a component in studies involving amides from plant stem bark and in the analysis of bioliquids. researchgate.netresearchgate.net The technique's high specificity makes it a "gold standard" for forensic substance identification and is widely applied in environmental analysis and the chemical industry. wikipedia.orgspectroinlets.com
Table 1: Representative Parameters for GC-MS Analysis of Long-Chain Organic Compounds
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, suitable for trace analysis. nih.gov |
| Inlet Temperature | ~300 °C | Ensures rapid and complete vaporization of semi-volatile compounds like long-chain amides. wikipedia.org |
| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. thermofisher.com |
| Column Type | Capillary Column (e.g., 5% phenyl polysiloxane) | Provides high-resolution separation based on boiling point and polarity. wikipedia.org |
| Oven Program | Temperature gradient (e.g., 100°C to 320°C) | Separates compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio to generate a mass spectrum. |
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) offers significant improvements in speed, resolution, and sensitivity compared to conventional high-performance liquid chromatography (HPLC-MS). measurlabs.com This is achieved by using columns with smaller particles (typically sub-2 µm), which requires higher operating pressures. microtrace.com The enhanced separation efficiency makes UPLC-MS an ideal technique for analyzing complex samples, such as natural product extracts, where this compound or its derivatives may be present. measurlabs.commicrotrace.com
While direct UPLC-MS analysis of this compound is not extensively detailed in the reviewed literature, the technique is frequently used for the quality control and characterization of plant extracts known to contain related compounds, such as N-(4-hydroxyphenethyl) this compound found in Viola yedoensis. mdpi.comoup.com The high sensitivity and rapid data acquisition of UPLC coupled with tandem mass spectrometry (MS/MS) make it a powerful tool for both identifying and quantifying target analytes in such complex matrices. researchgate.net The integration of UPLC with high-resolution mass spectrometry (HRMS) systems, like Orbitrap or time-of-flight (TOF), yields precise mass information that further aids in confident compound identification. microtrace.comyoutube.com
Table 2: Comparison of UPLC-MS and HPLC-MS
| Feature | UPLC-MS | HPLC-MS |
|---|---|---|
| Particle Size | < 2 µm | 3-5 µm |
| Operating Pressure | Higher (up to 15,000 psi) | Lower |
| Resolution | Higher, sharper peaks | Lower, broader peaks |
| Analysis Speed | Faster (shorter run times) | Slower |
| Sensitivity | Generally higher | Standard |
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes a high voltage to separate charged molecules within a narrow, buffer-filled capillary. nvkc.nl Its advantages include extremely high efficiency, short analysis times, and minimal consumption of sample and reagents. thermofisher.com
For a neutral molecule like this compound, direct analysis by capillary zone electrophoresis (CZE) is not feasible. However, analysis can be accomplished using indirect methods. One approach is to derivatize the molecule to introduce a charged or fluorescent tag. For instance, long-chain fatty acids are often analyzed by CE after derivatization of their carboxylic acid group. mdpi.com A similar strategy could be developed for this compound.
Alternatively, micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral compounds. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients. This approach has been successfully applied to the analysis of various fatty acids. mdpi.com
Table 3: Potential CE Methodologies for this compound Analysis
| CE Mode | Principle for Neutral Analyte | Detection | Reference Application |
|---|---|---|---|
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning of the neutral analyte into charged micelles (e.g., SDS). | Indirect UV | Analysis of free fatty acids in olive oil. mdpi.com |
| Capillary Zone Electrophoresis (CZE) with Derivatization | Covalent attachment of a charged or fluorescent tag to the analyte prior to analysis. | UV or Laser-Induced Fluorescence (LIF) | Fatty acids derivatized with a fluorophore for high-sensitivity LIF detection. mdpi.com |
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the definitive structural identification of this compound and for assessing its purity. These methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. filab.frwikipedia.org It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), whose resonance frequencies are highly sensitive to their local chemical environment. wikipedia.org Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular architecture can be assembled.
The structure of this compound derivatives has been meticulously assigned using a suite of NMR experiments. researchgate.net
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For an this compound moiety, this would reveal signals for the amide N-H proton, the α-methylene protons adjacent to the carbonyl group, the long aliphatic chain, and the terminal methyl group. researchgate.net
¹³C NMR: Reveals the number of distinct carbon atoms in the molecule, providing a map of the carbon skeleton. google.com
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies coupled protons (H-C-C-H), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (over two or three bonds), which is crucial for piecing together different fragments of the molecule. researchgate.net
Table 4: Illustrative ¹H and ¹³C NMR Data for an this compound Moiety (based on N-(2-phenylethyl)-octacosanamide) researchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| C-1 (C=O) | - | 173.2 | Amide Carbonyl |
| C-2 (α-CH₂) | 2.09 (t) | 36.8 | Methylene (B1212753) adjacent to carbonyl |
| C-3 (β-CH₂) | 1.58 (m) | 25.9 | Methylene beta to carbonyl |
| C-4 to C-25 | 1.24 (br s) | 29.7-29.4 | Bulk methylene groups of the long chain |
| C-26 | 1.24 (br s) | 32.1 | Methylene group |
| C-27 | 1.24 (br s) | 22.8 | Methylene adjacent to terminal methyl |
| C-28 (CH₃) | 0.86 (t) | 14.2 | Terminal Methyl Group |
Note: Data extracted from the analysis of a derivative and serves as a representative example. 't' = triplet, 'm' = multiplet, 'br s' = broad singlet.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural analysis and purity assessment.
Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. It is exceptionally useful for identifying the presence of specific functional groups. researchgate.net For this compound, the IR spectrum would be dominated by absorptions characteristic of the long alkyl chain and the secondary amide group. Fourier-transform infrared spectroscopy (FT-IR) is a common method used for the qualitative identification of such compounds. oup.comoup.com
Table 5: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide (N-H) | N-H Stretch | ~3300 |
| N-H Bend | ~1550 | |
| Amide (C=O) | C=O Stretch (Amide I band) | ~1640 |
| Alkyl Chain (C-H) | C-H Stretch | 2850-2960 |
| C-H Bend | ~1465 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. technologynetworks.com Its utility depends on the presence of chromophores—groups that absorb light in the UV or visible range. msu.edu A simple, saturated long-chain amide like this compound lacks extensive conjugation and possesses only a simple amide chromophore. This group exhibits a weak n → π* transition in the far UV region, typically around 210-220 nm. msu.edu While this makes UV-Vis less useful for detailed structural analysis of the pure compound, it can be effective for purity assessment, especially for detecting impurities that contain strong chromophores (e.g., aromatic rings or conjugated double bonds) which would absorb at longer wavelengths.
Application of Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive chemical profiling of this compound and related compounds. nih.govmpi-cbg.de This approach allows for the separation of the analyte from a complex mixture, followed by its unambiguous identification and structural elucidation. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. journaljocamr.com For long-chain amides like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. sciforschenonline.org Common derivatization agents include silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the amide to a more volatile trimethylsilyl (B98337) (TMS) derivative. sciforschenonline.org
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. afjbs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). afjbs.comcore.ac.uk This technique has been successfully used to identify a range of long-chain fatty acid amides in biological samples, such as human plasma. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, have become the methods of choice for analyzing non-volatile and thermally labile compounds like this compound, often without the need for derivatization. biorxiv.orgmdpi.com The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of mass spectrometry. springernature.comeuropa.eu
The process begins with the separation of the analyte on an LC column, typically a reversed-phase column. The eluent from the LC is then introduced into the mass spectrometer's ion source, where ionization occurs, commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.org ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), which helps in determining the molecular weight. rsc.org
For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. In this setup, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. mpi-cbg.de This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification limits, making it ideal for detecting trace amounts of the analyte in complex matrices. frontiersin.orgnih.gov
Table 1: Overview of Hyphenated Techniques for Long-Chain Amide Analysis
| Technique | Principle | Sample Preparation | Application for Long-Chain Amides | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Derivatization (e.g., silylation) is typically required to increase volatility. | Profiling and identification of thermally stable amides in biological fluids and plant extracts. nih.govscielo.org.mx | sciforschenonline.orgnih.govscielo.org.mx |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by selective mass filtering and fragmentation for sensitive quantification. | Often requires liquid-liquid or solid-phase extraction (SPE) for sample clean-up. nih.gov Derivatization is generally not needed. | Gold standard for quantifying low-abundance, non-volatile amides like N-acylethanolamines in tissues and environmental samples. nih.govfrontiersin.orgepa.gov | nih.govfrontiersin.orgepa.gov |
Development and Validation of Robust Analytical Methods in Diverse Biological and Environmental Matrices
To ensure that analytical results are reliable and accurate, the developed methods must be rigorously validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. ibacon.comeuropa.eu The validation process involves evaluating several key performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH) or SANCO. ibacon.comeuropa.eu
Method Validation Parameters: Key parameters assessed during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eu
Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest (this compound) without interference from other matrix components. europa.eu In LC-MS/MS, the use of specific MRM transitions provides high selectivity. biorxiv.org
Linearity: A calibration curve is generated by analyzing standards at several concentration levels. The method's linearity is confirmed if the response is proportional to the concentration over a defined range, typically indicated by a correlation coefficient (r²) greater than 0.99. ibacon.com
Accuracy: Accuracy is determined by recovery studies, where a known amount of this compound is spiked into a blank matrix and analyzed. The percentage of the analyte recovered indicates the accuracy of the method. Acceptable recovery is generally within 70-120%. epa.gov
Precision: Precision measures the closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of ≤20% is typically considered acceptable. epa.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ibacon.comepa.gov For trace analysis, achieving a low LOQ is critical. epa.gov
Analysis in Diverse Matrices: Applying these methods to diverse biological (e.g., plasma, tissue) and environmental (e.g., soil, water) matrices introduces specific challenges. frontiersin.orgibacon.com Biological samples are rich in proteins and lipids that can interfere with analysis. nih.gov Environmental samples like soil can contain humic acids and other complex organic matter. epa.govnmbu.no These interferences, known as matrix effects, can suppress or enhance the analyte signal in LC-MS, leading to inaccurate quantification. europa.eu
To overcome these issues, robust sample preparation procedures are essential. These may include protein precipitation for plasma samples, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering components and concentrate the analyte before analysis. nih.govepa.gov The use of a stable isotope-labeled internal standard, such as ¹³C- or ²H-labeled this compound, is highly recommended to compensate for matrix effects and variations during sample preparation and analysis. europa.eu
Table 2: Example Validation Data for LC-MS/MS Quantification of this compound in Soil
| Validation Parameter | Acceptance Criteria | Result | Reference |
|---|---|---|---|
| Linearity (Range: 1-100 ng/g) | Correlation Coefficient (r²) > 0.99 | r² = 0.998 | ibacon.com |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.3 ng/g | epa.gov |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10; Precision/Accuracy criteria met | 1.0 ng/g | epa.govepa.gov |
| Accuracy (Recovery at 3 levels) | 70-120% | 85.2% - 105.7% | epa.gov |
| Precision (Repeatability, RSD) | ≤ 20% | 7.8% | epa.gov |
| Precision (Intermediate, RSD) | ≤ 20% | 11.2% | epa.gov |
Biosynthetic Pathways and Enzymatic Mechanisms of Octacosanamide in Natural Systems
Elucidation of Biosynthetic Precursors and Intermediates through Isotopic Labeling Studies
The foundation of octacosanamide biosynthesis lies in the cellular machinery for fatty acid synthesis and elongation. The primary building block for fatty acid synthesis in most organisms is acetyl-CoA, which is converted into malonyl-CoA. These molecules are then utilized by the fatty acid synthase (FAS) complex to produce saturated fatty acids, predominantly palmitate (C16:0) and stearate (B1226849) (C18:0) libretexts.orgunl.edu.
To generate the 28-carbon (C28) fatty acid precursor required for this compound, a process of fatty acid elongation occurs. This involves the sequential addition of two-carbon units, typically derived from malonyl-CoA, to the growing fatty acid chain. This elongation is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs) libretexts.orgunl.edunih.govresearchgate.net. Intermediates in this process would include progressively longer-chain acyl-CoAs, such as C18-CoA, C20-CoA, and so forth, ultimately leading to a C28-CoA thioester.
Isotopic labeling studies are instrumental in tracing the metabolic flow of precursors and identifying intermediates in complex biosynthetic pathways. By feeding cells or organisms with isotopically labeled compounds, such as [1-13C]-palmitate, researchers can track the incorporation of these labels into various metabolites. While specific isotopic labeling studies directly detailing this compound biosynthesis are not extensively documented, this methodology has been successfully applied to other long-chain fatty acid amides (LCFAAs), demonstrating the incorporation of labeled fatty acids into their structures usf.edunih.gov. These studies confirm that fatty acids synthesized de novo or derived from the diet serve as direct precursors for LCFAAs. The amine component of this compound, a primary amide (-NH2), is derived from ammonia (B1221849).
Table 1: Key Precursors and Intermediates in Long-Chain Fatty Acid Amide Biosynthesis
| Precursor/Intermediate | Role in this compound Biosynthesis | Identified in Labeling Studies (for related FAAs) |
| Acetyl-CoA | Primary building block for fatty acid synthesis. | General precursor for fatty acid synthesis. |
| Palmitate (C16:0) | Initial product of de novo fatty acid synthesis; substrate for elongation. | Labeled palmitate ([1-13C]-palmitate) used to trace FAA synthesis usf.edunih.gov. |
| Elongated Fatty Acids (e.g., C18, C20, ..., C26) | Chain-extended precursors to the C28 fatty acid. | Traced via labeling studies of shorter-chain fatty acids. |
| C28-CoA | Activated form of the C28 fatty acid, ready for amidation. | Implied intermediate in FAA synthesis. |
| Ammonia | Amine source for the primary amide group (-NH2). | N/A (fundamental chemical species). |
Characterization of Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis
The synthesis of the C28 fatty acid precursor relies on the action of fatty acid elongases (ELOVLs). These enzymes are integral membrane proteins, predominantly located in the endoplasmic reticulum, and are responsible for extending fatty acid chains libretexts.orgunl.edunih.govresearchgate.net. The elongation process typically involves a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. In the condensation step, the elongase catalyzes the reaction between an acyl-CoA substrate (e.g., C26-CoA) and malonyl-CoA, releasing carbon dioxide and forming a 3-ketoacyl-CoA libretexts.orgunl.edubiorxiv.org. This intermediate is then reduced to a 3-hydroxyacyl-CoA, dehydrated to an enoyl-CoA, and finally reduced to an acyl-CoA that is two carbons longer than the original substrate (e.g., C28-CoA) libretexts.orgunl.edubiorxiv.org. ELOVLs exhibit specificity for particular chain lengths and degrees of unsaturation of their fatty acid substrates, dictating the types of VLCFAs produced libretexts.orgnih.govbiorxiv.org.
The formation of the amide bond in primary fatty acid amides like this compound is generally understood to proceed in two main steps. First, the C28 fatty acid must be activated to its high-energy acyl-CoA thioester form, a reaction catalyzed by acyl-CoA synthetases researchgate.netnih.gov. Following activation, the acyl-CoA can react with ammonia to form the primary amide. While direct amidation by a specific amidase or synthetase is plausible, one proposed pathway for primary fatty acid amide (PFAM) formation involves the intermediate formation of an N-acylglycine. This is catalyzed by enzymes such as glycine (B1666218) N-acyltransferase like 3 (GLYATL3), which conjugates the fatty acyl-CoA with glycine. The resulting N-acylglycine is then proposed to undergo oxidative cleavage, catalyzed by peptidylglycine α-amidating monooxygenase (PAM), to yield the primary fatty acid amide researchgate.netnih.gov.
Enzymes employ diverse catalytic mechanisms to facilitate these reactions. Key mechanisms include covalent catalysis, where a temporary covalent bond forms between the enzyme and substrate; acid-base catalysis, involving the transfer of protons; and metal ion catalysis, where metal ions act as cofactors to stabilize transition states or mediate redox reactions wou.edujackwestin.comnih.gov. For instance, acyl-CoA synthetases typically utilize ATP to form an acyl-adenylate intermediate, followed by transfer to CoA, involving covalent catalysis. The subsequent amidation step likely involves nucleophilic attack by ammonia on the activated carbonyl carbon of the C28-acyl-CoA, a process often facilitated by precise positioning and activation within the enzyme's active site.
Table 2: Enzymes Involved in this compound Biosynthesis Pathway
| Enzyme Class | Specific Enzyme (if known) | Substrate(s) | Product(s) | Catalytic Mechanism / Cofactors |
| Fatty Acid Synthase (FAS) | Complex enzyme | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate (C16:0) | Condensation, reduction, dehydration, reduction. |
| Fatty Acid Elongase (ELOVL) | ELOVL family members | Acyl-CoA (e.g., C26-CoA), Malonyl-CoA | 3-keto Acyl-CoA, then elongated Acyl-CoA (e.g., C28-CoA) | Condensation, reduction, dehydration, reduction; requires malonyl-CoA libretexts.orgbiorxiv.org. |
| Acyl-CoA Synthetase | Various | Fatty acid (e.g., C28:0), ATP, CoA-SH | Fatty Acyl-CoA (e.g., C28-CoA), AMP, PPi | Covalent catalysis (adenylation), ester bond formation. |
| Glycine N-acyltransferase | GLYATL3 (proposed for PFAMs) | Fatty Acyl-CoA, Glycine | N-acylglycine | Covalent catalysis (acyl-transfer) researchgate.netnih.gov. |
| Peptidylglycine α-amidating monooxygenase (PAM) | PAM (proposed for PFAMs) | N-acylglycine | Primary Fatty Acid Amide (e.g., this compound) | Oxidative cleavage nih.gov. |
| Amidases/Synthetases | (Hypothetical for direct amidation) | Fatty Acyl-CoA, Ammonia | Primary Fatty Acid Amide (e.g., this compound) | Nucleophilic attack, covalent catalysis. |
Genetic and Transcriptional Regulation of Biosynthetic Enzymes and Pathways
The synthesis of this compound, like other complex lipids, is under tight genetic and transcriptional control. Genes encoding fatty acid elongases (ELOVLs) are known to exhibit specific spatial and temporal expression patterns across different tissues and developmental stages nih.gov. This differential expression suggests that the activity of these enzymes, and consequently the availability of VLCFA precursors, is regulated at the level of gene transcription. Transcription factors, promoter elements, and other regulatory sequences play crucial roles in modulating the expression of ELOVL genes, ensuring that VLCFAs are synthesized in the appropriate cellular contexts and amounts nih.govwikipedia.org.
Furthermore, the enzymes involved in the activation of fatty acids (acyl-CoA synthetases) and the subsequent amidation steps are also subject to transcriptional regulation. This coordinated control ensures that the entire pathway operates efficiently. Metabolic feedback mechanisms can also influence gene expression, where the accumulation of end products, such as this compound or its precursors, might lead to the downregulation of genes encoding key enzymes in the pathway, preventing overproduction nih.govlumenlearning.com. While specific regulatory networks for this compound are not fully elucidated, the general principles governing the regulation of lipid metabolism and gene expression in eukaryotic cells would apply. This includes the integration of metabolic signals with transcriptional machinery to adapt lipid synthesis to cellular demands and environmental conditions nih.govwikipedia.org.
Table 3: Genetic and Transcriptional Regulation of Biosynthetic Pathways
| Gene/Pathway | Regulatory Mechanism | Potential Effect on this compound Biosynthesis |
| Fatty Acid Elongases (ELOVLs) | Spatial and temporal gene expression; regulation by transcription factors; metabolic feedback nih.govnih.gov. | Controls the availability of VLCFA precursors. |
| Acyl-CoA Synthetases | Gene expression regulation; substrate availability. | Influences the activation of fatty acids. |
| Enzymes for Amide Formation (e.g., GLYATL3, PAM) | Transcriptional control; potential feedback inhibition by products nih.govlumenlearning.com. | Regulates the final step of amide synthesis. |
| Overall FAA Biosynthesis | Coordinated regulation of multiple genes; response to cellular signals and metabolic state nih.govwikipedia.org. | Ensures appropriate levels of FAAs for signaling. |
Compound List:
Acetyl-CoA
Acyl-CoA
Acyl-CoA Synthetase
Amide
Ammonia
C16:0 (Palmitate)
C18:0 (Stearate)
C26-CoA
C28-CoA
C28 Fatty Acid
C28H57NO (this compound)
C36H65NO2
Fatty Acid Elongase (ELOVL)
Fatty Acid Synthase (FAS)
Glycine
Glycine N-acyltransferase (GLYATL3)
Long-Chain Fatty Acid Amides (LCFAAs)
Malonyl-CoA
N-acylglycine
this compound
Palmitate
Peptidylglycine α-amidating monooxygenase (PAM)
Primary Fatty Acid Amides (PFAMs)
Very Long-Chain Fatty Acids (VLCFAs)
Emerging Research Paradigms and Future Perspectives for Octacosanamide Research
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Holistic Research Approaches
To move beyond a single-target, single-molecule approach, the future of Octacosanamide research will necessitate the adoption of holistic, systems-level methodologies. The integration of 'omics' technologies, such as metabolomics and proteomics, offers a powerful lens through which to view the broader biological impact of this compound.
Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can provide a real-time snapshot of physiological state. In the context of this compound research, targeted and untargeted metabolomic profiling can elucidate the metabolic pathways modulated by this fatty acid amide. nih.govnih.gov For instance, by analyzing the plasma or tissue metabolome of preclinical models exposed to this compound, researchers can identify subtle to significant shifts in endogenous metabolites. This could reveal downstream effects on lipid metabolism, inflammatory pathways, or neurotransmitter systems. High-throughput lipidomic analysis, a subset of metabolomics, is particularly pertinent for understanding how this compound influences the broader family of N-acylethanolamines (NAEs) and other bioactive lipids. nih.govlipidmaps.orgresearchgate.netmdpi.com Such studies could uncover previously unknown interactions and cross-talk between this compound and other lipid signaling molecules.
Proteomics , the comprehensive study of proteins, offers a complementary perspective by identifying the direct and indirect protein targets of this compound. A significant challenge in understanding the biological roles of many fatty acid amides is the identification of their specific protein binding partners. oatext.comnih.govnih.govresearchgate.netsemanticscholar.org Advanced proteomic techniques, such as binding-based proteomic profiling using chemical probes derived from this compound, could be instrumental in "fishing out" its cellular receptors, enzymes, and transport proteins from complex biological samples. oatext.comnih.govnih.govresearchgate.netsemanticscholar.org Identifying these protein interactors is a crucial step in unraveling the molecular mechanisms that underpin this compound's observed biological effects. Furthermore, quantitative proteomics can reveal how this compound treatment alters the expression levels of various proteins, providing insights into the cellular pathways it regulates.
The integration of these 'omics' datasets will be pivotal in constructing a comprehensive understanding of the "fatty acid amidome"—the entire complement of fatty acid amides in a biological system—and how it is influenced by this compound. oatext.comnih.gov This systems-level approach will not only clarify the compound's mechanism of action but also help in identifying potential biomarkers for its activity and in predicting its broader physiological impact.
Development and Application of Advanced In Vitro and In Silico Models for Mechanistic Studies
To bridge the gap between in vitro experimentation and in vivo complexity, the next generation of this compound research will benefit from the adoption of more physiologically relevant model systems. These include advanced in vitro platforms like organ-on-a-chip and 3D cell cultures, as well as sophisticated in silico computational models.
Advanced In Vitro Models:
Organ-on-a-chip technology offers a revolutionary way to model human organ function in a microfluidic device. nih.govsciencedaily.commdpi.commdpi.comfluigent.com For this compound research, these models could be invaluable for studying its metabolism, efficacy, and potential toxicity in a human-relevant context without relying solely on animal models. nih.gov For example, a "liver-on-a-chip" could be used to investigate the hepatic metabolism of this compound, while a "gut-on-a-chip" could model its absorption and effects on the intestinal barrier. mdpi.com
Three-dimensional (3D) cell cultures , including spheroids and organoids, provide a more accurate representation of the in vivo cellular environment compared to traditional 2D monolayer cultures. nih.govnih.govresearchgate.netresearchgate.netyoutube.com Given the potential neuroprotective and anti-inflammatory roles of related fatty acid amides, 3D neural cultures could be employed to study the effects of this compound on neuroinflammation and neuronal network function in a more realistic setting. nih.govnih.govresearchgate.net These models better recapitulate cell-cell and cell-matrix interactions, which are crucial for understanding complex biological responses. youtube.com
In Silico Models:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. digitellinc.com As potential protein targets for this compound are identified through proteomic studies, molecular docking can be used to model their interactions at an atomic level. This can help in understanding the binding affinity and specificity of this compound for its targets and can guide the design of future derivatives with improved pharmacological properties.
Molecular dynamics (MD) simulations can provide detailed insights into the behavior of molecules over time. researchgate.netnih.govnih.govescholarship.orgyoutube.com For this compound, MD simulations can be used to study its interaction with lipid bilayers, which is crucial for understanding its cellular uptake and its potential effects on membrane properties. researchgate.netnih.govnih.gov These simulations can also be used to explore the conformational changes in target proteins upon binding of this compound, providing a dynamic view of its mechanism of action.
Free energy perturbation (FEP) is another computational method that can be used to predict the relative binding affinities of a series of ligands to a target protein. researchgate.net This approach could be particularly useful in the lead optimization phase of drug discovery, allowing for the in silico screening of potential this compound analogs to identify those with the most promising binding characteristics. researchgate.net
By combining these advanced in vitro and in silico models, researchers can conduct more sophisticated mechanistic studies of this compound, leading to a more predictive understanding of its biological effects and a more efficient path toward potential therapeutic applications.
Identification of Novel Research Avenues and Untapped Biological Roles in Preclinical Discovery
While preliminary studies have hinted at the anti-inflammatory and anti-complement activities of this compound-related compounds, there is a vast, largely unexplored landscape of potential biological roles for this long-chain fatty acid amide. Future preclinical research should aim to systematically investigate these untapped avenues.
Potential Research Areas for this compound:
| Research Area | Rationale and Potential Mechanisms |
| Neuroprotection | Many N-acylethanolamines (NAEs) exhibit neuroprotective properties by modulating neuroinflammation and oxidative stress. nih.govmdpi.comfrontiersin.org Given its structural similarity to other bioactive lipids, this compound could potentially offer protection in models of neurodegenerative diseases or acute neuronal injury. |
| Metabolic Regulation | Long-chain fatty acids are known to be important regulators of energy metabolism, often acting as ligands for nuclear receptors like PPARs. nih.govomu.edu.tr Investigating the role of this compound in metabolic pathways could uncover its potential in the context of metabolic disorders such as obesity and type 2 diabetes. |
| Anti-inflammatory and Analgesic Effects | The anti-inflammatory properties of related compounds like octacosanol (B124162) have been documented, with mechanisms potentially involving the inhibition of pro-inflammatory cytokines like TNF-α. nih.gov A thorough investigation into the anti-inflammatory and potential pain-relieving effects of this compound is a logical next step. This could involve exploring its impact on the cyclooxygenase (COX) and lipoxygenase pathways. nih.govyoutube.comresearchgate.net |
| Skin Barrier Function | Long-chain fatty acids are integral components of the skin's lipid barrier, which is essential for maintaining hydration and protecting against external insults. nih.govomu.edu.tr The potential role of this compound in skin health and disease, including conditions characterized by a compromised barrier function, warrants investigation. |
Future preclinical studies should employ a range of in vivo models relevant to these research areas. A systematic approach, beginning with broad phenotypic screening and progressing to more focused mechanistic studies, will be key to unlocking the full therapeutic potential of this compound. The discovery of its primary biological targets, facilitated by the 'omics' and computational approaches discussed earlier, will be instrumental in guiding these preclinical investigations and in validating novel therapeutic hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
